2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that features a fluorinated pyridine ring fused with a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the initial formation of the fluoropyridine moiety, which can be achieved through reactions such as the Balz-Schiemann reaction . The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives . The final coupling of these two fragments is often facilitated by amide bond formation under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the employment of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the benzothiophene core provides structural stability and enhances binding affinity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: A simpler fluorinated pyridine derivative used in similar applications.
5-Fluoropyridine-2-carboxylic acid: Another fluorinated pyridine compound with distinct reactivity and applications.
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: A halogenated pyridine derivative with unique properties.
Uniqueness
2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid stands out due to its combination of a fluorinated pyridine ring and a benzothiophene core, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile research tool .
Properties
IUPAC Name |
2-[(5-fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-8-5-6-10(17-7-8)13(19)18-14-12(15(20)21)9-3-1-2-4-11(9)22-14/h5-7H,1-4H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBZVUKIUKBSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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